(2S)-5-oxooxolane-2-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its role in biological systems .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves the study of properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Catalytic Applications
- Catalysis in Oxidation Reactions : Malolactonic acid derivatives are utilized in catalytic processes, particularly for the oxidation of alcohols to aldehydes, ketones, and carboxylic acids (Uyanik, Akakura, & Ishihara, 2009).
Synthetic Chemistry
- Synthesis of Functionalized Macromolecules : Malolactonic acid serves as a precursor for the synthesis of racemic and optically active derivatives, which are used to create functionalized polymers, supported catalysts, and macromolecular prodrugs (Leboucher-Durand, Langlois, & Guérin, 1996).
- Applications in Esterification : Derivatives of malolactonic acid show remarkable effects in the selective esterification of primary alcohols, enabling the formation of a wide range of carboxylic acids (Wang, Aleiwi, Wang, & Kurosu, 2012).
Biocatalysis and Green Chemistry
- Furan Carboxylic Acids Production : In the field of biocatalysis, malolactonic acid derivatives are significant for the production of furan carboxylic acids, which have various industrial applications (Zhang, Wang, Li, Guo, Zong, & Li, 2020).
- Chemoselective Oxidation of Aldehydes : Malolactonic acid is involved in the biocatalytic oxidation of aldehydes to carboxylic acids, showcasing its role in environmentally friendly chemical processes (Knaus, Tseliou, Humphreys, Scrutton, & Mutti, 2018).
Material Science
- Surface Characterization of Carbon Fibers : In material science, malolactonic acid derivatives are used to study the surface composition of carbon fibers, particularly in relation to the formation of carbonyl and carboxyl groups (Gardner, Singamsetty, Booth, He, & Pittman, 1995).
Safety And Hazards
properties
IUPAC Name |
(2S)-5-oxooxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVADRSWDTZDDGR-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-oxooxolane-2-carboxylic acid | |
CAS RN |
21461-84-7 | |
Record name | (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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